4,6-Dihydroxyquinoline

Vue d'ensemble

Description

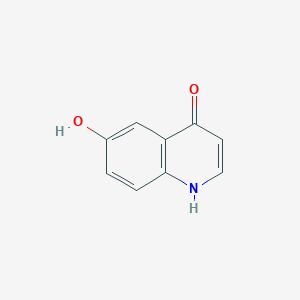

4,6-Dihydroxyquinoline, also known as quinoline-4,6-diol, is an organic compound belonging to the class of hydroxyquinolones. This compound is characterized by a quinoline moiety bearing two hydroxyl groups at the 4th and 6th positions. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been detected in various biological systems and is involved in the tryptophan metabolism pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxyquinoline can be achieved through several methods. One common approach involves the reaction of anilines with malonic acid equivalents under specific conditions . Another method includes the reaction of anthranilic acid derivatives . These reactions typically require catalysts and specific reaction conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dihydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoline-4,6-dione.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Organic Molecules

- 4,6-Dihydroxyquinoline serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the formation of various derivatives that are essential in medicinal chemistry and materials science.

Comparison with Related Compounds

- The compound's hydroxyl groups at the 4th and 6th positions confer distinct reactivity compared to other hydroxyquinolines, such as 2-hydroxyquinoline and 8-hydroxyquinoline. This structural feature enables specific interactions in synthetic pathways that are not achievable with other derivatives.

Biological Applications

Metabolic Pathways

- In biological systems, this compound is involved in metabolic pathways related to tryptophan metabolism. It has been identified as a metabolite that can influence serotonin levels in mammals, indicating its role in neurochemical regulation .

Therapeutic Potential

- Antimicrobial Properties : Derivatives of this compound exhibit significant antimicrobial activity. Research has shown that certain derivatives can inhibit bacterial growth effectively .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may modulate pathways related to cell growth and apoptosis, making it a candidate for cancer therapy .

- Neuroprotective Effects : Its potential neuroprotective properties are being explored for applications in neurodegenerative diseases like Alzheimer's disease. Compounds derived from this compound have been synthesized and evaluated for their ability to inhibit enzymes associated with neurodegeneration .

Industrial Applications

Dyes and Pigments

- In the industrial sector, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes contributes to the color stability required in various applications.

Case Studies

Mécanisme D'action

The mechanism of action of 4,6-Dihydroxyquinoline involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in binding to enzymes and receptors, influencing their activity. The compound can inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes .

Comparaison Avec Des Composés Similaires

2-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical applications.

8-Hydroxyquinoline: Exhibits a broad range of biological activities, including anticancer and antifungal effects.

4-Hydroxyquinoline: Used in the synthesis of heterocyclic compounds and has pharmaceutical significance.

Uniqueness of 4,6-Dihydroxyquinoline: this compound is unique due to the presence of hydroxyl groups at both the 4th and 6th positions, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interactions that are not possible with other hydroxyquinolines.

Activité Biologique

4,6-Dihydroxyquinoline (4,6-DHQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings.

Chemical Structure and Properties

4,6-DHQ is a derivative of quinoline, characterized by two hydroxyl groups at positions 4 and 6 of the quinoline ring. Its chemical formula is with a molecular weight of approximately 163.15 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, contributing to its biological activities.

Antimicrobial Activity

Research indicates that 4,6-DHQ exhibits notable antimicrobial properties. In a study evaluating various quinoline derivatives, 4,6-DHQ demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, 4,6-DHQ has shown antifungal activity. A series of experiments indicated that it effectively inhibited the growth of fungal pathogens such as Candida albicans and Aspergillus niger, with IC50 values comparable to those of established antifungal drugs . The mechanism appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of 4,6-DHQ has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that 4,6-DHQ possesses strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases . This property is crucial in preventing cellular damage in various pathological conditions.

The biological activities of 4,6-DHQ can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that 4,6-DHQ inhibits key enzymes involved in microbial metabolism and cell wall synthesis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals and modulating ROS levels, 4,6-DHQ can protect cells from oxidative damage.

- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis .

Study on Antimicrobial Efficacy

A comprehensive study conducted on the antimicrobial efficacy of 4,6-DHQ involved testing against a panel of pathogens. The results are summarized in the following table:

| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Candida albicans | 8 | 16 |

| Aspergillus niger | 32 | 64 |

This data demonstrates the competitive efficacy of 4,6-DHQ compared to conventional antibiotics .

Research on Antioxidant Activity

In another study focusing on antioxidant properties, various concentrations of 4,6-DHQ were tested for their ability to scavenge free radicals. The results indicated that higher concentrations significantly reduced DPPH radical levels:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This highlights the potential use of 4,6-DHQ in formulations aimed at combating oxidative stress .

Propriétés

IUPAC Name |

6-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALURCRIGINGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331520 | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3517-61-1 | |

| Record name | 4,6-Quinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,6-dihydroxyquinoline in biological systems?

A1: this compound, also known as 6-hydroxykynurenic acid (6-HKA), is a metabolite found in both plants and animals. In mammals, it's part of the tryptophan-kynurenine metabolic pathway, primarily known for its role in serotonin regulation. [] Research has shown its presence in various tissues, including the small intestine of rabbits where it plays a role in regulating serotonin levels. [] Interestingly, higher plasma concentrations of this compound were observed in beef steers with higher average daily gain, suggesting a potential link to metabolic efficiency and growth. []

Q2: How is this compound formed in living organisms?

A2: this compound is generated from the metabolism of tryptophan. Specifically, it is formed from 5-hydroxytryptophan through a pathway involving the enzyme indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring of 5-hydroxytryptophan, leading to the formation of 5-hydroxykynurenine, which is further converted to this compound. This pathway operates alongside the more commonly known route of 5-hydroxytryptophan metabolism involving aromatic L-amino acid decarboxylase and monoamine oxidase. []

Q3: Are there any known therapeutic applications of this compound?

A4: While this compound itself might not be directly used in therapy, its presence and altered levels offer insights into various metabolic processes. For instance, it's being investigated as a potential biomarker for conditions like insulin resistance and type 2 diabetes. [] Understanding its role in these conditions could pave the way for developing targeted therapies and personalized interventions based on an individual's metabolic profile.

Q4: What is the distribution of this compound in plants?

A5: this compound is found in various plant species, particularly in the tobacco plant (Nicotiana tabacum). Interestingly, its concentration varies across different parts of the plant. While it's present in the flowers, stem, and roots, the highest concentration is found in the leaves, increasing throughout the leaf's development and senescence. [] The presence of this compound in plants suggests its potential involvement in plant-specific metabolic pathways, though further research is needed to elucidate these roles.

Q5: How is this compound analyzed in biological samples?

A5: Several analytical methods have been employed for the detection and quantification of this compound in various matrices. These include:

- Chromatographic techniques: Paper chromatography coupled with fluorimetry has been traditionally used. []

- Mass spectrometry: Advanced techniques like high-performance chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) are increasingly used for sensitive and accurate measurement of this compound in complex biological samples like serum. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.